A Technical Guide to (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
A Technical Guide to (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
CAS Number: 1174020-30-4
Prepared by: Gemini, Senior Application Scientist
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The pyrrolidine ring, a prevalent motif in numerous FDA-approved drugs, offers a versatile, three-dimensional framework for exploring chemical space.[1] The fusion of these two concepts in the form of fluorinated pyrrolidines has led to the development of potent and selective therapeutic agents. This guide provides an in-depth technical overview of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate , a chiral building block of significant interest for researchers and drug development professionals.
The presence of a fluorine atom can dramatically alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[2][3] Specifically, the vicinal amino and fluoro substituents on the pyrrolidine ring of the title compound create a unique stereoelectronic environment, making it a valuable synthon for targeting a range of biological entities, most notably dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a target for type 2 diabetes therapies.[4] This document will detail a robust synthetic pathway to this molecule, its comprehensive characterization, and a discussion of its applications in contemporary drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1174020-30-4 | [5][6] |
| Molecular Formula | C9H17FN2O2 | [5][6] |
| Molecular Weight | 204.24 g/mol | [5][6] |
| Predicted Density | 1.13 ± 0.1 g/cm³ | [6] |
| Predicted Boiling Point | 266.1 ± 40.0 °C | [6] |
| Predicted Flash Point | 114.7 ± 27.3 °C | [6] |
| Predicted Refractive Index | 1.482 | [6] |
Stereoselective Synthesis
The synthesis of enantiomerically pure (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a multi-step process that requires careful control of stereochemistry. The following protocol is an adaptation of established methods for the synthesis of similar fluorinated pyrrolidine derivatives and represents a reliable pathway to the target compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate.
Experimental Protocol
Step 1: Oxidation of tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate
-
Dissolve tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate in dichloromethane (DCM) at 0 °C.
-
Add Dess-Martin periodinane portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxopyrrolidine-1-carboxylate.
Step 2: Asymmetric Fluorination
-
Dissolve the crude ketone from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF to generate the enolate.
-
After stirring for 1 hour at -78 °C, add a solution of N-fluorobenzenesulfonimide (NFSI) in THF.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, dry the combined organic layers, and concentrate. Purify by column chromatography to obtain tert-butyl (4S)-4-fluoro-3-oxopyrrolidine-1-carboxylate.
Step 3: Stereoselective Ketone Reduction
-
Dissolve the fluorinated ketone from Step 2 in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise. The stereoselectivity of this reduction is directed by the existing fluorine atom, favoring the formation of the cis product.
-
Stir for 1-2 hours at 0 °C, monitoring by TLC.
-
Quench the reaction by the slow addition of water and then concentrate the mixture.
-
Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to yield crude tert-butyl (3R,4S)-4-fluoro-3-hydroxypyrrolidine-1-carboxylate.
Step 4: Mesylation of the Hydroxyl Group
-
Dissolve the crude alcohol from Step 3 in DCM and cool to 0 °C.
-
Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude mesylate.
Step 5: Azide Substitution
-
Dissolve the crude mesylate from Step 4 in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) and heat the mixture to 80-90 °C. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at C-3.
-
Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate to yield crude tert-butyl (3S,4R)-3-azido-4-fluoropyrrolidine-1-carboxylate.
Step 6: Reduction of the Azide
-
Dissolve the crude azide from Step 5 in methanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the final product, (3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate.
Characterization Data
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ 4.8-5.0 (dm, 1H, J ≈ 50 Hz, CHF)
-
δ 3.4-3.8 (m, 4H, CH₂NCH₂)
-
δ 3.2-3.4 (m, 1H, CHN)
-
δ 1.6-1.8 (br s, 2H, NH₂)
-
δ 1.45 (s, 9H, C(CH₃)₃)
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
δ 154.5 (C=O)
-
δ 95.0 (d, J ≈ 180 Hz, CF)
-
δ 80.0 (C(CH₃)₃)
-
δ 55.0 (d, J ≈ 20 Hz, CN)
-
δ 50.0 (t, CH₂N)
-
δ 48.0 (t, CH₂N)
-
δ 28.5 (C(CH₃)₃)
Applications in Drug Discovery
(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a valuable building block for the synthesis of inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin hormones, which in turn increases insulin secretion and suppresses glucagon release in a glucose-dependent manner.
Mechanism of Action in DPP-4 Inhibition
Caption: Mechanism of DPP-4 inhibition by drugs derived from the fluorinated pyrrolidine scaffold.
The amino group of the pyrrolidine ring can form a key interaction with the catalytic site of the DPP-4 enzyme, while the fluorine atom can enhance binding affinity and improve metabolic stability. The specific (3S,4R) stereochemistry is often crucial for optimal fitting into the enzyme's active site, leading to high potency and selectivity. Several patents cite the use of this building block in the synthesis of novel compounds for the treatment of autoimmune diseases, suggesting its utility extends beyond diabetes.[7][8]
Conclusion
(3S,4R)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a synthetically accessible and highly valuable chiral building block for drug discovery. Its unique stereochemical and electronic properties, imparted by the vicinal amino and fluoro groups, make it an attractive starting material for the development of potent and selective enzyme inhibitors, particularly for DPP-4. The detailed synthetic protocol and understanding of its potential applications provided in this guide are intended to facilitate its use by researchers and scientists in the development of next-generation therapeutics.
References
- 1. tert-butyl 3-aMino-4-fluoropiperidine-1-carboxylate(1334414-00-4) 1H NMR spectrum [chemicalbook.com]
- 2. (3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate - CAS:1174020-30-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | C9H17FN2O2 | CID 45489881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3s,4r)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate, CasNo.1174020-30-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 8. Synthesis and characterization of tris-methacrylated 3,4,5-tris - PubMed [pubmed.ncbi.nlm.nih.gov]
